Cas no 141754-55-4 (D-glycero-L-gulo-Dodecose,7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-methylene-,(12S)-)

D-glycero-L-gulo-Dodecose,7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-methylene-,(12S)- structure
141754-55-4 structure
Nom du produit:D-glycero-L-gulo-Dodecose,7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-methylene-,(12S)-
Numéro CAS:141754-55-4
Le MF:C27H45NO10
Mégawatts:543.646909475327
CID:159764

D-glycero-L-gulo-Dodecose,7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-methylene-,(12S)- Propriétés chimiques et physiques

Nom et identifiant

    • D-glycero-L-gulo-Dodecose,7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-methylene-,(12S)-
    • D-glycero-L-gulo-Dodecose,7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-
    • D-glycero-L-gulo-Dodecose,7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-hydroxy[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-methylene-,(12S)- (9CI)
    • D-glycero-L-gulo-Dodecose,7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[hydroxy(tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl)acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-methylene-,[2R-[2a,2[S*(S*)],5b,6b]]
    • D-glycero-L-gulo-Dodecose, 7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-methylene-, (12S)-
    • Piscine à noyau: 1S/C27H45NO10/c1-14-12-27(33-7,38-16(3)15(14)2)22(30)24(31)28-25-21-20(34-13-35-25)23(32-6)26(4,5)18(37-21)11-17-9-8-10-19(29)36-17/h15-23,25,29-30H,1,8-13H2,2-7H3,(H,28,31)
    • La clé Inchi: KRUGJXMIOXHJEU-UHFFFAOYSA-N
    • Sourire: COC1C(C)(C)C(CC2OC(O)CCC2)OC2C1OCOC2NC(C(C1(OC(C)C(C)C(=C)C1)OC)O)=O

D-glycero-L-gulo-Dodecose,7,11-anhydro-2,3,4,6,8-pentadeoxy-12-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-8,8-dimethyl-9-O-methyl-10,12-O-methylene-,(12S)- Littérature connexe

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